molecular formula C25H20ClNO3 B11287279 3-benzyl-9-(4-chlorophenyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

3-benzyl-9-(4-chlorophenyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

Cat. No.: B11287279
M. Wt: 417.9 g/mol
InChI Key: ULXPMJUTIJGKIV-UHFFFAOYSA-N
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Description

3-benzyl-9-(4-chlorophenyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one is a complex organic compound that belongs to the class of chromeno[8,7-e][1,3]oxazines This compound is characterized by its unique structure, which includes a benzyl group, a chlorophenyl group, and a methyl group attached to a chromeno-oxazinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-9-(4-chlorophenyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromene Core: The initial step involves the synthesis of the chromene core through a condensation reaction between a suitable phenol and an aldehyde under acidic conditions.

    Introduction of the Oxazinone Ring: The chromene intermediate is then reacted with an appropriate amine and an isocyanate to form the oxazinone ring.

    Functional Group Modifications:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-benzyl-9-(4-chlorophenyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs.

    Substitution: The benzyl and chlorophenyl groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, 3-benzyl-9-(4-chlorophenyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential biological activities. It may exhibit properties such as antimicrobial, antifungal, or anticancer activities, making it a candidate for drug development and therapeutic applications.

Medicine

In medicine, derivatives of this compound are investigated for their pharmacological properties. The presence of the chlorophenyl group suggests potential interactions with biological targets, which could lead to the development of new medications.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers, coatings, and adhesives. Its chemical stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 3-benzyl-9-(4-chlorophenyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways such as signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    9-(4-Bromophenyl)-4-methyl-9,10-dihydro-chromeno[8,7-e][1,3]oxazin-2-one: Similar structure with a bromophenyl group instead of a chlorophenyl group.

    2-(4-Chlorophenyl)-4H-benzo[e][1,3]oxazin-4-one: Lacks the benzyl and methyl groups but retains the chlorophenyl and oxazinone core.

Uniqueness

3-benzyl-9-(4-chlorophenyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one is unique due to the combination of its functional groups, which impart specific chemical properties and potential applications. The presence of the benzyl group enhances its reactivity, while the chlorophenyl group contributes to its potential biological activities.

Properties

Molecular Formula

C25H20ClNO3

Molecular Weight

417.9 g/mol

IUPAC Name

3-benzyl-9-(4-chlorophenyl)-4-methyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one

InChI

InChI=1S/C25H20ClNO3/c1-16-20-11-12-23-22(14-27(15-29-23)19-9-7-18(26)8-10-19)24(20)30-25(28)21(16)13-17-5-3-2-4-6-17/h2-12H,13-15H2,1H3

InChI Key

ULXPMJUTIJGKIV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC3=C2CN(CO3)C4=CC=C(C=C4)Cl)CC5=CC=CC=C5

Origin of Product

United States

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